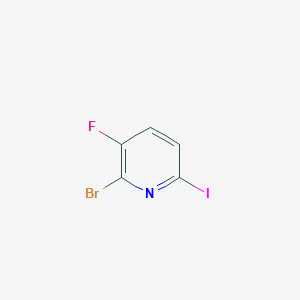

2-Bromo-3-fluoro-6-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. rsc.orgnih.govresearchgate.netrsc.orgnih.gov Its presence is notable in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In the realm of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of over 7,000 existing drug molecules. nih.govrsc.org The inclusion of the nitrogen atom imparts unique properties to the ring, influencing its basicity, polarity, and reactivity compared to its carbocyclic analog, benzene. nih.govwikipedia.org This versatility has led to the widespread use of pyridine derivatives in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

The pyridine framework's ability to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile building block for constructing complex molecular architectures. nih.gov Its capacity to act as a ligand in coordination chemistry is also crucial for many catalytic processes. youtube.com The continuous exploration of pyridine chemistry underscores its enduring significance in both academic and industrial research. rsc.orgresearchgate.net

Overview of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a critical subclass of pyridine derivatives that serve as versatile intermediates in organic synthesis. nih.govnih.gov The introduction of halogen atoms onto the pyridine ring provides strategic handles for a wide range of subsequent chemical modifications. nih.gov These modifications are often achieved through cross-coupling reactions, nucleophilic aromatic substitution, and metalation-halogenation sequences, enabling the construction of more complex and functionally diverse molecules. nih.govrsc.org

The regioselective halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which often necessitates harsh reaction conditions for electrophilic aromatic substitution. nih.govnih.gov Consequently, significant research has been dedicated to developing milder and more selective methods for introducing halogens at specific positions (C-2, C-3, C-4) of the pyridine nucleus. nih.govnih.govresearchgate.net The differential reactivity of various halogens (F, Cl, Br, I) on the pyridine ring further enhances their synthetic utility, allowing for sequential and site-selective transformations. rsc.org

Unique Characteristics and Research Focus on 2-Bromo-3-fluoro-6-iodopyridine

This compound is a polyhalogenated pyridine that has garnered attention due to its unique substitution pattern, which offers multiple, distinct reaction sites. The presence of three different halogen atoms—bromine, fluorine, and iodine—at specific positions on the pyridine ring allows for a high degree of selectivity in chemical reactions. This trifunctionalized scaffold provides chemists with the opportunity to perform sequential and regioselective cross-coupling and substitution reactions.

The differential reactivity of the carbon-halogen bonds is a key feature of this compound. Typically, the carbon-iodine bond is the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the least reactive under these conditions. This hierarchy of reactivity enables chemists to selectively introduce different substituents at the 6-, 2-, and, in some cases, the 3-position. The fluorine atom at the 3-position also influences the electronic properties of the pyridine ring, further modulating its reactivity. Research on this compound and similar polyhalogenated pyridines is focused on exploiting this differential reactivity to construct complex, highly substituted pyridine derivatives that are valuable in drug discovery and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1807118-88-2 accelachem.com |

| Molecular Formula | C₅H₂BrFIN |

| Molecular Weight | 341.89 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Density | Not specified in available data |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrFIN |

|---|---|

Molecular Weight |

301.88 g/mol |

IUPAC Name |

2-bromo-3-fluoro-6-iodopyridine |

InChI |

InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |

InChI Key |

RBNCYSWPRFHTDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)I |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of 2 Bromo 3 Fluoro 6 Iodopyridine

Chemoselective and Regioselective Transformations of Trihalogenated Pyridines

The functionalization of polyhalogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the precise introduction of various substituents. The distinct properties of the C-I, C-Br, and C-F bonds in 2-bromo-3-fluoro-6-iodopyridine allow for controlled, stepwise reactions.

Differential Reactivity of Halogen Atoms (Br, F, I)

The reactivity of the halogen substituents on the pyridine (B92270) ring is highly differentiated, a feature that is critical for selective functionalization. In the context of palladium-catalyzed cross-coupling reactions, the reactivity order is generally determined by the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) and the ease of oxidative addition to the palladium(0) catalyst. Consequently, the C-I bond is the most reactive, followed by the C-Br bond, with the C-F bond being the least reactive. This hierarchy allows for selective reactions at specific positions.

The iodine atom at the C-6 position is the most labile and readily participates in cross-coupling reactions, such as Suzuki and Sonogashira couplings, under mild conditions. This high reactivity is attributed to the weaker C-I bond, making it the preferred site for initial functionalization.

Following the iodine, the bromine atom at the C-2 position is the next most reactive site for similar palladium-catalyzed transformations. nih.govrsc.org The C-Br bond is stronger than the C-I bond but significantly more reactive than the C-F bond, allowing for a second, distinct functionalization step after the iodine has been substituted.

The fluorine atom at the C-3 position is the most inert of the three halogens in palladium-catalyzed cross-coupling reactions. However, its high electronegativity makes the C-F bond susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This contrasting reactivity profile—inertness in cross-coupling versus activation in SNAr—provides a powerful tool for orthogonal synthesis strategies.

Table 1: General Reactivity Order of Halogens in Pyridine Systems

| Reaction Type | Reactivity Order |

|---|---|

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F |

Influence of Steric and Electronic Effects on Reaction Pathways

The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic factors.

Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the α (C-2, C-6) and γ (C-4) positions. The fluorine atom at the C-3 position is a strongly electron-withdrawing group, further influencing the electronic landscape of the pyridine ring. researchgate.net This inductive effect increases the partial positive charge on the adjacent carbon atoms, making the C-2 and C-4 positions more susceptible to nucleophilic attack.

Steric Effects: Steric hindrance can significantly influence the reaction pathway, especially in cross-coupling reactions involving bulky ligands or coupling partners. nih.govresearchgate.net The substituents at positions adjacent to the reacting halogen can impede the approach of the catalytic complex. For this compound, the initial reaction at the C-6 iodine is sterically unhindered. However, subsequent reactions at the C-2 bromine are influenced by the adjacent fluorine atom and the potentially bulky group introduced at C-6. Similarly, any reaction at the C-3 position would be affected by the flanking substituents at C-2 and C-4 (once functionalized). Computational studies have shown that steric interactions during C-P bond cleavage in certain catalytic cycles can account for differences in reactivity between substituted pyridines. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations due to its multiple, differentially reactive halogenated sites.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the functionalization of halopyridines. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) complex to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The chemoselectivity observed with this compound is primarily due to the different rates of oxidative addition for the C-I, C-Br, and C-F bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for creating C(sp²)-C(sp²) bonds. beilstein-journals.orgmdpi.com For this compound, the reaction can be performed in a stepwise manner. The first Suzuki coupling occurs selectively at the C-6 position due to the high reactivity of the C-I bond.

Following the initial arylation or vinylation at C-6, a second Suzuki coupling can be carried out at the C-2 position by employing more forcing reaction conditions. This stepwise approach allows for the synthesis of unsymmetrically disubstituted pyridines. Studies on related trihalogenated pyridines have demonstrated that regioselective Suzuki-Miyaura cross-coupling is a viable and efficient strategy for producing a variety of substituted arylpyridines. beilstein-journals.orgresearchgate.net

Table 2: Representative Conditions for Stepwise Suzuki-Miyaura Coupling of a Dihalopyridine This table illustrates the principle of selective Suzuki-Miyaura coupling on a related dihalopyridine system, which is applicable to this compound.

| Starting Material | Boronic Acid | Catalyst / Ligand | Base | Solvent | Position Reacted | Product Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | C-2 (Br) | 95% |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly effective for the alkynylation of halopyridines. rsc.orgnih.gov

Similar to the Suzuki coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity. The initial coupling occurs at the C-6 iodo position under mild conditions. A subsequent coupling at the C-2 bromo position can then be induced, typically requiring higher temperatures or different catalytic systems, to yield a dialkynylated product. This stepwise functionalization has been demonstrated on other di- and tetra-halopyridines, providing access to a diverse range of alkynyl-substituted pyridines. nih.gov

Table 3: Representative Conditions for Stepwise Sonogashira Coupling This table exemplifies the selective Sonogashira coupling on a dihalopyridine, a strategy directly applicable to this compound.

| Starting Material | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Position Reacted | Product Yield |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | C-3/C-5 (Br) | 85% (mono) |

Metal-Free Cross-Coupling Approaches

In recent years, there has been a growing interest in developing metal-free cross-coupling reactions to address concerns about the cost and potential toxicity of residual metals in final products. rsc.org These methods often rely on activating the substrates through alternative means, such as the formation of reactive intermediates or the use of photoredox catalysis. researchgate.netnih.gov

For polyhalogenated pyridines, metal-free C-N bond formation has been achieved with high site-selectivity. rsc.org These reactions can be tuned to favor substitution at a specific halogen by adjusting the reaction conditions. For instance, in some systems, the reaction of polyfluoropyridines with amines occurs selectively at the ortho-position to the nitrogen atom. rsc.org

Metal-free C-C bond formation via C-H bond functionalization is another emerging area. rsc.org While not a direct cross-coupling of the halogenated positions, these methods offer complementary strategies for the derivatization of the pyridine core. For example, pyridine N-oxides can be activated with triflic anhydride (B1165640) (Tf₂O) to facilitate the addition of nucleophiles at the nitrogen-adjacent positions. researchgate.net

Although specific examples detailing metal-free cross-coupling of this compound are not prevalent, the existing literature on related systems suggests that such transformations are feasible and represent a promising area for future research. researchgate.netrsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity of Nucleophilic Attack on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. wikipedia.orgyoutube.com The regioselectivity of nucleophilic attack is primarily governed by the electronic properties of the pyridine ring, where the nitrogen atom acts as a strong electron-withdrawing group. youtube.comstackexchange.com This makes the positions ortho (C2, C6) and para (C4) to the nitrogen atom the most electrophilic and, therefore, the most susceptible to nucleophilic attack. stackexchange.comyoutube.com

In the case of this compound, the potential sites for SNAr are the C2, C3, and C6 positions, which are occupied by halogen atoms. The attack of a nucleophile at any of these positions leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction pathway.

The presence of the electron-withdrawing nitrogen atom in the pyridine ring stabilizes the Meisenheimer complex, particularly when the negative charge can be delocalized onto the nitrogen. stackexchange.com This occurs when the nucleophile attacks at the C2 or C6 positions. stackexchange.com Attack at the C4 position would also be favorable for the same reason. stackexchange.com In this compound, the C2 and C6 positions are substituted with bromine and iodine, respectively.

While the inherent electronic preference of the pyridine ring favors attack at the C2 and C6 positions, the nature of the leaving group and the reaction conditions can also influence the regioselectivity.

Factors Influencing Fluorine vs. Bromine vs. Iodine Displacement

In SNAr reactions of polyhalogenated pyridines, the relative reactivity of the different halogens as leaving groups is a critical factor determining the final product. sci-hub.se Unlike in SN1 and SN2 reactions, the leaving group ability in SNAr reactions does not solely depend on the carbon-halogen bond strength. masterorganicchemistry.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. masterorganicchemistry.comlibretexts.org

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. wikipedia.org This is because the highly electronegative fluorine atom strongly polarizes the carbon to which it is attached, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org Even though the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs after the rate-determining step. masterorganicchemistry.comdoubtnut.com

For this compound, this general trend suggests that the fluorine at the C3 position could be a primary site for nucleophilic displacement under certain SNAr conditions. However, the situation is more complex due to the electronic activation of the C2 and C6 positions by the pyridine nitrogen.

Several factors can influence the competition between the displacement of fluorine, bromine, and iodine:

Electronic Activation: The C2 and C6 positions are electronically activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. This would favor the displacement of bromine at C2 and iodine at C6.

Leaving Group Ability: The inherent reactivity of halogens as leaving groups in SNAr (F > Cl ≈ Br > I) would favor the displacement of fluorine at C3. wikipedia.org

Reaction Conditions: The nature of the nucleophile, solvent, and temperature can significantly impact the regioselectivity. For example, hard nucleophiles may favor reaction at the more polarized C-F bond, while softer nucleophiles might prefer the more polarizable C-I or C-Br bonds.

In a related polyhalogenated pyridine, 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group has been achieved under specific SNAr conditions. nih.gov This highlights the possibility of targeting the C-F bond in this compound despite the presence of other halogens at more electronically activated positions.

The following table summarizes the general trends in halogen reactivity in SNAr reactions.

| Halogen | Electronegativity | Carbon-Halogen Bond Strength | General Leaving Group Ability in SNAr |

|---|---|---|---|

| Fluorine | High | Strongest | Highest |

| Chlorine | Moderate | Moderate | Moderate |

| Bromine | Moderate | Weaker | Moderate |

| Iodine | Low | Weakest | Lowest |

Ultimately, the outcome of SNAr reactions on this compound will be a delicate balance of these competing factors, and careful optimization of reaction conditions is necessary to achieve the desired regioselective functionalization.

Halogen Dance Reactions

The "halogen dance" (HD) is a fascinating and synthetically valuable isomerization reaction observed in aryl halides, particularly those of heterocyclic systems like pyridine. clockss.orgwhiterose.ac.uk This reaction, also known as halogen scrambling or base-catalyzed halogen dance (BCHD), involves the migration of a halogen atom from its original position on the aromatic ring to an adjacent or more distant carbon atom. clockss.org The process is typically initiated by a strong base, which deprotonates the ring to form an aryllithium or related organometallic intermediate. clockss.orgresearchgate.net This intermediate can then undergo a series of halogen and metal exchanges, leading to a thermodynamic or kinetically controlled distribution of regioisomeric products upon quenching with an electrophile. whiterose.ac.ukresearchgate.net While initially considered an unwanted side reaction, the halogen dance has evolved into a powerful tool for molecular editing, enabling the synthesis of complex or novel compounds that are otherwise difficult to access. clockss.org

Base-Catalyzed Halogen Migration and Isomerization

Base-catalyzed halogen dance (BCHD) is the most common method for inducing halogen migration on aromatic and heteroaromatic rings. clockss.org The reaction is initiated by a strong, non-nucleophilic base, which abstracts a proton from the ring. In pyridine systems, lithium bases like lithium diisopropylamide (LDA) are frequently employed. clockss.org For a substrate like this compound, the most acidic proton is likely the one at the C-5 position, situated between two halogen atoms. Deprotonation at this site would form a pyridyl anion.

The mechanism of the subsequent migration has been a subject of extensive study, with recent theories proposing a cascade-like pattern involving bromo-bridged transition states or a series of rapid metal-halogen exchanges. researchgate.net In this process, the initially formed anion can induce the transfer of a halogen (in this case, likely bromine or iodine due to their greater lability compared to fluorine) from another molecule or intramolecularly, leading to an isomeric mixture of halogenated pyridines. clockss.orgresearchgate.net The stability of the various possible anionic intermediates often dictates the final product distribution. The fluorine atom at the C-3 position is unlikely to migrate and typically acts as a directing metalating group (DMG), influencing the site of initial deprotonation. clockss.org

| Parameter | Description | Typical Reagents/Conditions | Reference |

| Bases | Strong, non-nucleophilic bases are required to deprotonate the pyridine ring without addition. | Lithium diisopropylamide (LDA), n-Butyllithium (nBuLi), Potassium hexamethyldisilazide (KHMDS) | researchgate.net, clockss.org |

| Solvents | Anhydrous, aprotic solvents are necessary to prevent quenching of the anionic intermediates. | Tetrahydrofuran (B95107) (THF), Diethyl ether | clockss.org |

| Temperature | Low temperatures are crucial to control the highly reactive anionic species and prevent side reactions. | -78 °C to -20 °C | researchgate.net |

| Migrating Halogens | Iodine and bromine are more prone to migration than chlorine or fluorine. | I, Br | clockss.org |

Controlled Halogen Dance for Regioisomeric Product Formation

The synthetic utility of the halogen dance reaction lies in the ability to control the migration to selectively form a desired regioisomer. clockss.org This control can often be achieved by carefully manipulating reaction parameters such as temperature, the type of base used, and the timing of electrophilic trapping. researchgate.net For instance, in studies on 2,3-dihalopyridines, it has been shown that at very low temperatures (e.g., -60 °C), it is possible to trap an initially formed lithiated species with an electrophile before the halogen dance can occur. researchgate.net By allowing the solution to warm to a slightly higher temperature (e.g., -20 °C), the halogen dance is induced, and subsequent trapping yields a different regioisomeric product. researchgate.net

This methodology allows for divergent synthesis from a single starting material. Applying this principle to this compound, one could theoretically deprotonate at C-5 and then, by controlling the temperature, induce a migration of either the bromine or iodine atom to an adjacent position before quenching. Research on 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the successful use of halogen dance reactions to prepare its isomer, 3-bromo-6-chloro-4-fluoro-2-iodopyridine, showcasing the reaction's power in generating specific, highly substituted pyridine intermediates. nih.govacs.org The choice of electrophile used to trap the final anionic species further expands the molecular diversity that can be achieved.

| Starting Material | Conditions | Intermediate | Product (after trapping with E+) | Reference |

| 2-Fluoro-3-iodopyridine | LDA, THF, -60 °C | 2-Fluoro-4-lithio-3-iodopyridine | 2-Fluoro-3-iodo-4-E-pyridine | researchgate.net |

| 2-Fluoro-3-iodopyridine | LDA, THF, -20 °C | 3-Fluoro-4-lithio-2-iodopyridine (via HD) | 3-Fluoro-2-iodo-4-E-pyridine | researchgate.net |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | i-PrMgCl, THF | Halogen Dance Intermediate | 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | nih.gov, acs.org |

C-H Activation and Direct Functionalization

Direct C-H activation and functionalization have emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic cores. pkusz.edu.cn This approach avoids the need for pre-functionalized substrates, such as organohalides or boronic acids, by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. pkusz.edu.cnresearchgate.net For electron-deficient rings like pyridine, direct C-H functionalization is challenging due to the ring's low reactivity and the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate the metal catalyst. researchgate.net

To overcome these challenges, strategies often involve transition-metal catalysis, frequently using rhodium (Rh) or palladium (Pd), in combination with a directing group. pkusz.edu.cnnih.gov The directing group, which can be a permanent part of the molecule or a transient activator, positions the metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage. pkusz.edu.cnresearchgate.net For this compound, the only available site for direct C-H functionalization is the C-5 position. A hypothetical C-H activation at this site would require a catalytic system capable of operating on a highly electron-poor and sterically hindered substrate. The electronic influence of the flanking bromo and iodo substituents would be a critical factor in the feasibility and outcome of such a transformation. While specific C-H activation studies on this exact molecule are not prominent, the general principles developed for other challenging pyridine systems could provide a foundational approach for its functionalization. researchgate.netnih.gov

| Catalyst System | Directing Group/Strategy | Type of Functionalization | Reference |

| Rh(III) complexes | Triazene (removable) | Olefination | pkusz.edu.cn |

| Rh(III) complexes | Pyridotriazole (carbene precursor) | Annulation | nih.gov |

| Pd(OAc)₂ / Cu₂O | Transient Activator (N-methylation) | Diarylation | researchgate.net |

Applications of 2 Bromo 3 Fluoro 6 Iodopyridine in Complex Chemical Synthesis

Role as a Privileged Building Block for Poly-Substituted Pyridines

The primary utility of 2-Bromo-3-fluoro-6-iodopyridine lies in its capacity to serve as a scaffold for creating poly-substituted pyridines through sequential and site-selective cross-coupling reactions. The differential reactivity of its three halogen atoms is the key to its strategic application. The order of reactivity towards typical palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig) is well-established: Iodine > Bromine > Fluorine.

This reactivity hierarchy allows chemists to selectively functionalize one position at a time, starting with the most reactive C-I bond, followed by the C-Br bond, and finally addressing the C-F bond, which is typically unreactive to cross-coupling but can participate in nucleophilic aromatic substitution (SNAr).

Research on analogous polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has demonstrated the power of this approach. acs.orgacs.org In these systems, the iodine atom is selectively replaced first, followed by reaction at the bromine site. acs.org For this compound, a similar strategy is employed:

Reaction at C-6 (Iodine): The carbon-iodine bond is the most labile and is selectively targeted in the first synthetic step using standard cross-coupling conditions. This allows the introduction of an initial substituent at the 6-position.

Reaction at C-2 (Bromine): With the iodine replaced, the carbon-bromine bond becomes the most reactive site for a subsequent cross-coupling reaction, enabling the introduction of a second, different substituent at the 2-position. rsc.org

Reaction at C-3 (Fluorine): The carbon-fluorine bond is robust and generally does not participate in cross-coupling. However, its strong electron-withdrawing nature can activate the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nucleophiles at this position or others on the ring.

This stepwise functionalization provides a reliable and programmable route to tri-substituted pyridines with complete control over the substitution pattern, a task that is often challenging using traditional de novo pyridine synthesis methods.

Table 1: Reactivity of Halogen Atoms in this compound

| Position | Halogen | Relative Reactivity in Cross-Coupling | Typical Reactions |

|---|---|---|---|

| C-6 | Iodine | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C-2 | Bromine | Medium | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

**4.2. Synthesis of Functionalized Pyridine Scaffolds

The ability to selectively introduce substituents makes this compound an ideal precursor for a wide array of functionalized pyridine scaffolds.

While direct literature examples starting from this compound are not prevalent, its reactivity profile makes it an excellent candidate for the synthesis of complex polycyclic and bridged systems. Such structures are often found in natural products and pharmaceuticals. A common strategy involves a sequence of an intermolecular cross-coupling followed by an intramolecular cyclization.

For instance, a Suzuki reaction could be performed at the C-6 iodo position using a boronic acid that also contains a tethered nucleophile (e.g., an alcohol or amine). After the initial coupling, this nucleophile can undergo an intramolecular SNAr reaction, displacing the fluorine at the C-3 position to form a new fused ring. This approach provides a powerful method for building complex molecular architectures from a simple, commercially available starting material.

Beyond simple substitution, this compound is a precursor for more complex heterocyclic systems, such as the medicinally important pyridopyrimidines. rjptonline.orgnih.gov A plausible synthetic route involves the initial substitution of the iodine or bromine with an amine via a Buchwald-Hartwig amination. The resulting amino-halopyridine can then be cyclized with various reagents (e.g., formates, isocyanates) to construct a fused pyrimidine (B1678525) ring, yielding a pyridopyrimidine core.

Furthermore, analogous compounds have been used to create other advanced heterocycles. For example, 6-bromo-3-fluoro-2-cyanopyridine undergoes Sonogashira coupling, and the resulting alkynyl derivative is treated with hydroxylamine (B1172632) to form a pyridinyl-amidoxime. soton.ac.uk This amidoxime (B1450833) is a key intermediate for synthesizing 1,2,4-oxadiazoles, showcasing how these functionalized pyridines can be elaborated into other important heterocyclic scaffolds. soton.ac.uk

Development of Ligands for Catalysis

The synthesis of precisely substituted pyridines is crucial for the development of new ligands for transition metal catalysis. The spatial arrangement and electronic properties of substituents on a pyridine ring can dramatically influence the catalytic activity and selectivity of a metal complex.

This compound serves as an excellent platform for creating novel ligand structures. For example, sequential cross-coupling reactions can be used to introduce phosphorus- or nitrogen-containing groups that can act as coordination sites for metals. By first coupling a phosphine-containing group at the C-6 position and a different coordinating group at the C-2 position, one can synthesize unique bidentate ligands. The fluorine atom at C-3 acts as an electronic modifier, allowing for the fine-tuning of the ligand's properties. The ability to systematically vary the substituents at two different positions provides a tool to create a library of ligands for screening in various catalytic applications.

Utility in Material Science Precursors

The unique electronic properties of fluorinated and poly-substituted aromatic compounds make them attractive targets for materials science, particularly in the field of organic electronics. The fluorine atom can enhance the electron-accepting ability and improve the metabolic stability and photophysical properties of organic molecules.

This compound is a valuable precursor for creating π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). pipzine-chem.com Sequential Sonogashira or Suzuki couplings can be used to extend the π-system of the pyridine ring by adding aryl or alkynyl groups. The resulting highly-conjugated, fluorine-containing molecules can exhibit desirable electronic and photophysical properties, making them promising candidates for new functional materials. pipzine-chem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-5-bromo-3-iodopyridine |

| This compound |

| 2-Bromo-3-hydroxy-6-iodopyridine |

| 2-Bromo-6-chloro-3-iodopyridine |

| 2-Bromo-6-iodopyridine |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine |

| 6-Bromo-2-chloro-3-iodopyridine |

| 6-Bromo-3-fluoro-2-cyanopyridine |

| 6-Bromo-3-fluoro-2-pyridinamidoxime |

| Boronic acid |

| Bromine |

| Chlorine |

| Fluorine |

| Hydroxylamine |

| Iodine |

| Nucleophilic aromatic substitution |

| Pyridine |

Spectroscopic and Computational Characterization of 2 Bromo 3 Fluoro 6 Iodopyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromo-3-fluoro-6-iodopyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Multi-nuclear NMR provides a comprehensive picture of the molecule's structure.

¹H NMR: The proton NMR spectrum of halopyridines typically shows signals in the aromatic region. For instance, in related compounds like 2-bromopyridine, the proton signals appear between 7.17 and 8.31 ppm. chemicalbook.com In 6-bromo-3-fluoropicolinaldehyde, a structurally similar compound, the proton signals are observed at 7.46-7.50 ppm and 7.71 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Halogen substitution significantly influences the chemical shifts of the purine (B94841) ring carbons. nih.gov

¹⁹F NMR: The ¹⁹F NMR is crucial for confirming the position of the fluorine atom on the pyridine (B92270) ring. The coupling constants between fluorine and adjacent nuclei, such as ¹⁵N and ¹³C, can be compared with those from DFT calculations. nih.gov

¹⁵N NMR: The ¹⁵N chemical shifts, often determined using ¹H-¹⁵N HMBC experiments, are sensitive to the electronic environment of the nitrogen atom in the pyridine ring. nih.govresearchgate.net DFT calculations can aid in the complete assignment of ¹⁵N chemical shifts. nih.govresearchgate.net

Below is a table summarizing typical NMR data for related pyridine compounds.

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹H | 2-Bromopyridine | 7.17 - 8.31 chemicalbook.com |

| ¹H | 6-Bromo-3-fluoropicolinaldehyde | 7.46 - 7.50, 7.71 chemicalbook.com |

| ¹³C | Halogenated Purine Deoxynucleosides | Varies with halogen substitution nih.gov |

| ¹⁵N | Halogenated Purine Deoxynucleosides | Determined by ¹H-¹⁵N HMBC nih.govresearchgate.net |

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton and carbon signals, indicating which protons are directly attached to which carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, providing insights into the conformation and stereochemistry of the molecule. researchgate.net

These 2D NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed picture of the molecular structure in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the molecular vibrations and functional groups present in this compound.

FT-IR and Raman Spectra: The C-F stretching frequency in fluoropyridines is typically observed in a specific region of the infrared spectrum. researchgate.net For instance, in 2-amino-3-bromopyridine, C-H stretching modes are observed around 3184 cm⁻¹ in both FT-IR and Raman spectra. jconsortium.com In pyridine derivatives, C-C stretching vibrations are generally found in the range of 1400-1650 cm⁻¹. researchgate.net The presence of bromine and iodine atoms will also give rise to characteristic low-frequency vibrations. The vibrational spectra of related halopyridines have been studied and assigned with the aid of density functional theory (DFT) calculations. researchgate.net

The following table presents typical vibrational frequencies for related pyridine derivatives.

| Vibrational Mode | Compound | Frequency (cm⁻¹) (Technique) |

| C-H Stretch | 2-Amino-3-bromopyridine | 3184 (FT-IR, Raman) jconsortium.com |

| C-C Stretch | 2-Methoxy-6-methyl pyridine | 1503-1753 (FT-IR, Raman) researchgate.net |

| Ring In-plane Bend | 2-Methoxy-6-methyl pyridine | 888 (FT-IR) researchgate.net |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Crystal Structure: For related bromo-substituted pyridine derivatives, X-ray diffraction studies have revealed detailed structural information. nih.gov For example, in 2-bromo-3-hydroxy-6-methylpyridine, the crystal structure shows that molecules are linked by O-H···N hydrogen bonds. researchgate.net In the crystal structure of 2-bromo-6-hydrazinylpyridine, N-H···N hydrogen bonds and a short Br···Br halogen bond are observed. nih.gov The introduction of a bromine atom can have a noticeable effect on the crystal structure and lead to the formation of layered supramolecular assemblies involving hydrogen bonds with the bromine atom. rsc.org

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula of this compound. The molecular weight of the related compound 2-bromo-4,6-difluoroiodobenzene is 318.885 g/mol . nist.gov The presence of bromine and iodine isotopes would result in a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical Calculations and Theoretical Studies

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. By modeling the molecule at a quantum mechanical level, it is possible to predict its structure, reactivity, and spectroscopic characteristics with high accuracy, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is frequently used to investigate the properties of halogenated pyridines. researchgate.netresearchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve reliable predictions of molecular geometries, electronic properties, and vibrational frequencies. researchgate.netmdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on simpler halopyridines show that halogen substitution influences the geometry of the pyridine ring. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is often observed. researchgate.net The substitution of hydrogen with fluorine, bromine, and iodine atoms at the 2, 3, and 6 positions would lead to specific distortions in the planarity and symmetry of the pyridine ring due to the varying sizes and electronic effects of the halogens. The molecule is expected to be essentially flat, though minor puckering can be assessed through conformational analysis. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar halogenated pyridine systems calculated using DFT methods.

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.35 Å | Carbon-Fluorine bond distance. |

| C-Br Bond Length | ~1.90 Å | Carbon-Bromine bond distance. |

| C-I Bond Length | ~2.10 Å | Carbon-Iodine bond distance. |

| C-N-C Bond Angle | ~117° | Angle within the pyridine ring at the nitrogen atom. |

| C-C-F Bond Angle | ~119° | Angle involving the fluorine substituent. |

| C-C-Br Bond Angle | ~121° | Angle involving the bromine substituent. |

| C-N-C-I Dihedral Angle | ~0° | Torsional angle indicating the planarity of the ring. |

The electronic structure of a molecule governs its reactivity and optical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the presence of multiple halogens would significantly influence the energies of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.com In the case of this compound, the electronegative fluorine atom and the pyridine nitrogen would create regions of negative potential. In contrast, positive regions, known as sigma-holes (σ-holes), are expected on the outer side of the larger halogen atoms (bromine and especially iodine), making them susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |

Theoretical vibrational analysis via DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and ring deformations. researchgate.net

For this compound, DFT calculations would predict characteristic frequencies for the C-F, C-Br, and C-I stretching modes, as well as the pyridine ring vibrations. These theoretical frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied to improve agreement. researchgate.net A strong correspondence between the scaled theoretical spectrum and the experimental one confirms the optimized molecular structure. researchgate.net

Table 3: Predicted Principal Vibrational Frequencies for this compound (Illustrative) This table presents illustrative data based on literature values for related compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Pyridine Ring Stretching | 1550 - 1600 | C=C and C=N stretching vibrations within the aromatic ring. |

| C-H Stretching | 3050 - 3100 | Stretching of the remaining carbon-hydrogen bonds on the ring. |

| C-F Stretching | 1200 - 1250 | Characteristic stretching vibration of the carbon-fluorine bond. researchgate.net |

| C-Br Stretching | 600 - 670 | Characteristic stretching vibration of the carbon-bromine bond. researchgate.net |

| C-I Stretching | 500 - 550 | Characteristic stretching vibration of the carbon-iodine bond. |

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reaction intermediates and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy barrier, which dictates the reaction rate.

For a polyhalogenated heterocycle like this compound, several reaction pathways are of interest. The presence of three different halogens offers multiple sites for reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. nih.gov The iodine atom, being the best leaving group, is a primary site for such reactions. DFT studies can predict the regioselectivity of these reactions by comparing the activation barriers for substitution at different positions, providing a rationale for experimentally observed product distributions. nih.gov

Non-covalent interactions are critical in determining the supramolecular chemistry of a compound, influencing its crystal packing, solubility, and biological interactions.

Halogen Bonding: This is a highly directional, attractive interaction between an electrophilic region (the σ-hole) on a halogen atom and a Lewis base (a nucleophile). nih.gov In this compound, both the iodine and bromine atoms are capable of acting as strong halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). These interactions can play a significant role in the formation of stable solid-state structures. nih.gov

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. mdpi.com In the presence of suitable hydrogen bond donors (like water or alcohol solvents), the nitrogen can participate in intermolecular hydrogen bonds. While the title compound itself has no hydrogen bond donors, this acceptor capability is a key feature of its chemical personality. In some crystal structures of related compounds, N-H···N hydrogen bonds are observed to link molecules together. nih.gov The interplay between strong halogen bonds and weaker hydrogen bonds can lead to complex and predictable supramolecular assemblies. mdpi.com

Solvent Effects on Reactivity and Selectivity

The choice of solvent is a critical parameter in the chemical transformations of this compound, capable of profoundly influencing both the rate of reaction and the regioselectivity of the outcome. While specific kinetic and selectivity studies detailing solvent effects on this particular trifunctionalized pyridine are not extensively documented in publicly available literature, the well-established principles of physical organic chemistry and the observed behavior of related halopyridines allow for a detailed discussion of the anticipated solvent-dependent reactivity. The reactivity of this compound is dominated by the distinct electronic and steric environments of its three halogen substituents, making solvent choice paramount in directing reactions toward a desired position.

The primary modes of reaction for a compound like this compound include metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. The selectivity of these reactions is highly dependent on the solvent's properties, such as polarity, coordinating ability, and proticity.

In the context of metal-halogen exchange, typically effected with organolithium reagents, the solvent can dictate which halogen is exchanged. For instance, in the monolithiation of 2,5-dibromopyridine, coordinating solvents such as tetrahydrofuran (B95107) (THF) and higher concentrations favor lithiation at the 5-position, whereas non-coordinating solvents like toluene (B28343) at lower concentrations favor the 2-position researchgate.net. This is attributed to the ability of coordinating solvents to solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. For this compound, a similar solvent-dependent selectivity can be anticipated. The iodine at the 6-position is generally the most susceptible to exchange due to the weaker C-I bond. However, the choice of a non-coordinating versus a coordinating solvent could potentially modulate the selectivity between the bromo and iodo positions, especially if chelation control involving the pyridine nitrogen and a substituent at the 2-position comes into play.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the solvent's polarity can be a determining factor for selectivity, particularly when a substrate has multiple reactive sites. In studies on bifunctional substrates, nonpolar solvents have been shown to favor reactions at a C-Cl bond, while polar solvents favor reactions at a C-OTf bond nih.govresearchgate.net. This is often due to the stabilization of polar transition states in more polar solvents researchgate.net. For this compound, a polar solvent might be expected to facilitate the oxidative addition step at the more polarized C-I or C-Br bond. The solvent also plays a crucial role in the stability and activity of the palladium catalyst itself rsc.orgresearchgate.netwhiterose.ac.uk.

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway, particularly for the fluorine substituent, which is activated by the electron-withdrawing nature of the pyridine ring nitrogen. The rate of SNAr reactions is significantly influenced by the solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate without strongly solvating the nucleophile, thus enhancing its reactivity numberanalytics.com. In contrast, polar protic solvents can slow down SNAr reactions by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity libretexts.orgquora.com.

The following interactive table summarizes various solvents that are commonly employed in the synthesis and reactions of halopyridines and their general roles, which can be extrapolated to the context of this compound.

| Solvent | Type | General Purpose in Halopyridine Chemistry |

| Tetrahydrofuran (THF) | Polar Aprotic, Coordinating | Lithiation, Grignard reactions, Suzuki and other cross-coupling reactions |

| Toluene | Nonpolar Aprotic | Lithiation (can alter selectivity compared to THF), Suzuki coupling |

| Diethyl Ether | Polar Aprotic, Coordinating | Lithiation, Grignard reactions |

| Dichloromethane (DCM) | Polar Aprotic | Extraction and purification |

| Ethyl Acetate | Polar Aprotic | Extraction and recrystallization |

| Petroleum Ether / Hexanes | Nonpolar Aprotic | Recrystallization, column chromatography |

| Dimethylformamide (DMF) | Polar Aprotic | Nucleophilic aromatic substitution, Sonogashira and Heck couplings |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Nucleophilic aromatic substitution |

| Water | Polar Protic | Used in biphasic systems for cross-coupling (with phase-transfer catalyst) or as a green solvent alternative |

Given the lack of specific experimental data for this compound, further research into the systematic evaluation of solvent effects on its reactivity and selectivity would be highly valuable for the synthetic community, enabling more precise control over the synthesis of its derivatives.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally responsible. For a valuable intermediate like 2-bromo-3-fluoro-6-iodopyridine, pioneering greener synthetic strategies is a critical research objective.

Environmentally Benign Methodologies

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of environmentally benign methodologies. This includes the exploration of reactions in aqueous media, which is a key characteristic of green synthesis. nih.gov The use of water as a solvent avoids the need for volatile organic compounds, reducing both environmental impact and safety hazards. nih.gov

Furthermore, moving away from transition-metal-catalyzed reactions, which can be costly and pose toxicity concerns, is a significant goal. nih.gov Research into base-promoted or catalyst-free reactions for the functionalization of polyhalogenated pyridines is an area of growing interest. nih.govrsc.org Developing solvent- and halide-free conditions for the synthesis and modification of pyridine (B92270) derivatives would represent a major advancement in sustainable chemistry. rsc.org

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved product quality, and greater scalability. nih.govyoutube.com This technology is particularly well-suited for the synthesis of pyridinium (B92312) salts and other derivatives where precise control over reaction parameters is crucial. nih.govescholarship.org

Future research should focus on adapting the synthesis of this compound and its subsequent transformations to continuous flow systems. nih.gov This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. escholarship.org The integration of in-line analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can provide real-time monitoring of the reaction, allowing for rapid optimization and control. youtube.com The small reaction volumes inherent to flow reactors also minimize the risks associated with handling highly reactive or hazardous materials. youtube.com

Exploration of Untapped Reactivity Profiles

The distinct electronic and steric properties of the three halogen substituents in this compound create a rich landscape for chemical reactivity that has yet to be fully explored. The fluorine atom enhances electron-withdrawing effects, while the iodine atom provides a reactive site for cross-coupling reactions.

Future investigations should aim to uncover novel transformations by systematically probing the reactivity of each halogen. This could involve exploring a wider range of nucleophilic and electrophilic substitution reactions, as well as developing new catalytic systems that can selectively activate a specific C-X bond. For instance, the development of photochemical methods for the functionalization of pyridines via pyridinyl radicals presents a new avenue for creating C(sp2)–C(sp3) bonds with unique regioselectivity. acs.org

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, in-situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable experimental data. researchgate.net Computational modeling, using methods such as Density Functional Theory (DFT), can be used to calculate reaction energy profiles, predict the stability of intermediates and transition states, and rationalize observed regioselectivities. researchgate.netnih.gov For example, computational studies can help to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions by comparing the activation barriers for substitution at different positions on the pyridine ring. researchgate.net

Expansion of Synthetic Applications in Complex Molecular Architectures

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. lifechemicals.comontosight.ai The pyridine ring is a common scaffold in many FDA-approved drugs. nih.gov

Future research should focus on utilizing this building block in the total synthesis of natural products and the construction of novel pharmaceutical and agrochemical agents. lifechemicals.com The ability to selectively functionalize the three halogen positions allows for the creation of diverse molecular libraries for high-throughput screening. nih.gov For example, the iodine atom can be selectively displaced in Suzuki-Miyaura coupling reactions, while the bromine and fluorine atoms can be targeted in subsequent transformations. This stepwise functionalization provides a powerful tool for the assembly of highly substituted pyridine derivatives.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and development of new reactions and molecules. nih.gov Future research in the area of this compound should increasingly integrate these two disciplines.

Computational modeling can be used to predict the physicochemical properties and reactivity of novel derivatives, guiding the selection of synthetic targets. nih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) studies can be employed to design molecules with desired biological activities. nih.gov This integrated approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov Furthermore, computational tools can aid in the design of experiments, for example, by predicting optimal reaction conditions or identifying promising catalysts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.